Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate

Aqueous solubility Salt form selection Synthetic intermediate handling

Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate (CAS 97337-84-3) is a heterocyclic sodium salt belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. The compound is structurally related to the core scaffolds of triazolopyrimidine sulfonamide herbicides and PDE4 inhibitor pharmacophores (e.g., ICI 63197), and is primarily employed as a synthetic intermediate or analytical reference standard.

Molecular Formula C6H6N5NaO
Molecular Weight 187.13 g/mol
CAS No. 97337-84-3
Cat. No. B12692826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate
CAS97337-84-3
Molecular FormulaC6H6N5NaO
Molecular Weight187.13 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=N2)N)N=C1[O-].[Na+]
InChIInChI=1S/C6H7N5O.Na/c1-3-2-11-6(8-4(3)12)9-5(7)10-11;/h2H,1H3,(H3,7,8,9,10,12);/q;+1/p-1
InChIKeyKHXVGFQOOMZVHA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate (CAS 97337-84-3): A Triazolopyrimidine Sodium Salt for Agrochemical Intermediate and PDE4-Targeted Research


Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate (CAS 97337-84-3) is a heterocyclic sodium salt belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class [1]. The compound is structurally related to the core scaffolds of triazolopyrimidine sulfonamide herbicides and PDE4 inhibitor pharmacophores (e.g., ICI 63197), and is primarily employed as a synthetic intermediate or analytical reference standard [2]. Its sodium salt form is chosen for enhanced aqueous solubility relative to the neutral 5-hydroxy tautomer (CAS 27287-73-6), which facilitates aqueous-phase reactions and formulation development [1].

Why In-Class Triazolopyrimidine Intermediates Cannot Simply Be Substituted for Sodium 2-Amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate in Agrochemical and Pharmaceutical Synthesis


Triazolopyrimidine intermediates with identical core rings but different substitution patterns, salt forms, or counterions are not functionally interchangeable [1]. The presence of the 2-amino and 6-methyl groups, combined with the deprotonated 5-olate as the sodium salt, governs the compound’s solubility, reactivity in nucleophilic displacement or sulfonylation steps, and compatibility with downstream coupling partners. Simple replacement with the neutral 5(1H)-one form (CAS 27287-73-6) or the 4-propyl PDE4 inhibitor analog (ICI 63197) can lead to altered reaction kinetics, reduced yields, and differing impurity profiles. The quantitative evidence below delineates these critical differentiators [1].

Quantitative Differentiation Evidence: Sodium 2-Amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate vs. Its Closest Analogs


Aqueous Solubility of the Sodium Salt vs. the Neutral Free Base

The sodium salt form intrinsically provides higher aqueous solubility than the neutral 5(1H)-one tautomer (CAS 27287-73-6), which is classified as an Acute Tox. 4 / Skin Irrit. 2 / Eye Irrit. 2A substance and has limited water dispersibility [1]. While a direct head-to-head solubility measurement for the two exact forms is not published, the general principle that organic acid sodium salts exhibit logS improvements of 1–2 log units over their free acid/base forms is well-established in salt-screening literature [2]. In practical procurement, this means the sodium salt can be used directly in aqueous reaction media without additional solubilizers, reducing step count and improving process mass intensity.

Aqueous solubility Salt form selection Synthetic intermediate handling

Supplier-Assured Purity Profile vs. Generic Triazolopyrimidine Intermediates

Commercially available Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate is offered at a certified purity of ≥98.0% (HPLC), with accompanying batch-specific certificates of analysis . In contrast, many generic triazolopyrimidine intermediates are sold at technical grade (typically 90–95% purity) without thorough characterization. This defined purity profile makes the compound suitable for use as an analytical reference standard in residue analysis of triazolopyrimidine herbicides (e.g., flumetsulam, metosulam) and as a starting material for PDE4 inhibitor synthesis where impurity carryover must be minimized.

Purity Quality control Reference standard

Hydrogen Bonding and Topological Polar Surface Area Differentiation from the Neutral 5(1H)-one Form

Computed molecular properties highlight key differences between the sodium salt and its neutral 5(1H)-one tautomer [1][2]. The sodium salt has 1 hydrogen bond donor, 5 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 92.2 Ų, with 0 rotatable bonds and 2 possible tautomers [1]. The neutral form (CAS 27287-73-6) has a different protonation state that alters its hydrogen bond donor count and TPSA, directly affecting its chromatographic retention, membrane permeability, and solubility in polar aprotic solvents. These differences are critical when selecting an intermediate for downstream reactions that are sensitive to hydrogen bonding, such as metal-catalyzed couplings or enzymatic transformations.

Molecular descriptor Topological polar surface area Hydrogen bonding

Regulatory Hazard Profile: Sodium Salt vs. Neutral 5(1H)-one Form

The neutral 5(1H)-one form (CAS 27287-73-6) carries an ECHA-notified harmonised classification of Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. The sodium salt (CAS 97337-84-3) does not have a publicly available harmonised classification, but salt forms of weak acids often exhibit reduced acute toxicity and irritancy potential compared to their neutral counterparts due to altered bioavailability and corrosivity [2]. This differential risk profile influences procurement decisions when laboratory safety and waste-disposal costs are considered, particularly in academic or high-throughput screening environments.

Hazard classification Safety Handling

When to Prioritize Sodium 2-Amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate Over Other Triazolopyrimidine Intermediates


Aqueous-Phase Synthesis of Triazolopyrimidine Sulfonamide Herbicide Precursors

When the synthetic route requires a water-soluble triazolopyrimidine intermediate for subsequent sulfonylation or coupling steps, the sodium salt form eliminates the need for organic co-solvents, streamlining work-up and reducing solvent waste. Its ≥98% purity ensures reproducible yields and simplifies impurity profiling of the final herbicide active ingredient .

Analytical Reference Standard for LC-MS/MS Residue Analysis of Triazolopyrimidine Herbicides

The compound’s well-defined purity and hydrogen bonding descriptors make it a suitable retention-time marker or internal standard for quantifying triazolopyrimidine sulfonamide residues (flumetsulam, metosulam, diclosulam) in environmental matrices, where consistent chromatographic behavior is essential for method validation [1].

Building Block for PDE4 Inhibitor SAR Studies (ICI 63197 Analog Synthesis)

In medicinal chemistry campaigns exploring 2-amino-6-methyl-triazolopyrimidine PDE4 inhibitors, the sodium salt serves as a versatile precursor for N4-alkylation or O-functionalization. Its superior aqueous solubility facilitates parallel synthesis in high-throughput format, and its lower H-bond donor count may improve permeability in cell-based assays compared to the neutral form .

Preclinical Formulation Development Requiring Saline-Compatible Intermediates

For in vivo pharmacokinetic or efficacy studies where the compound must be formulated in saline or buffered solutions, the sodium salt’s aqueous dispersibility is a critical advantage over the neutral free base, potentially avoiding the need for complex excipient systems and improving dosing accuracy [2].

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